Antibacterial Activity vs. Ampicillin
When incorporated into a novel pyrazole-appended hetero-hybrid structure, the 5-methyl-1,3-diphenyl-1H-pyrazole scaffold yields a derivative (Compound 6c) with significantly improved antibacterial potency compared to the standard clinical antibiotic ampicillin. This demonstrates that the scaffold can be leveraged to create new chemical entities with superior activity against multidrug-resistant strains, a critical advantage over simply using a generic pyrazole or relying on existing antibiotics. [1]
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against bacterial strains |
|---|---|
| Target Compound Data | Compound 6c (a hybrid of 5-methyl-1,3-diphenyl-1H-pyrazole): MIC = 5 µg/mL (vs. P. aeruginosa); MIC = 5 µg/mL (vs. M. smegmatis). |
| Comparator Or Baseline | Standard antibiotic Ampicillin: MIC = 15.6 µg/mL (vs. P. aeruginosa); MIC = 6.25 µg/mL (vs. M. smegmatis). |
| Quantified Difference | Against P. aeruginosa, Compound 6c is ~3.1x more potent (5 vs. 15.6 µg/mL). Against M. smegmatis, it is ~1.25x more potent (5 vs. 6.25 µg/mL). |
| Conditions | In vitro antibacterial assessment of synthesized compounds. |
Why This Matters
This data provides quantitative evidence that derivatives of this specific scaffold can outperform established antibiotics, justifying its selection as a core building block for novel antibacterial programs.
- [1] S. N. et al. Pyrazole appended hetero-hybrids: Bioisosteric design, synthesis, in silico and in vitro antibacterial and anti-inflammatory evaluations. Journal of Molecular Structure, 2023, 1294, 136414. View Source
